(+-)-2-Hydroxyisovaleric acid

描述

Contextualization as an Alpha-Hydroxy Acid and Branched-Chain Amino Acid Analog

From a chemical standpoint, 2-hydroxy-3-methylbutyric acid is classified as an alpha-hydroxy acid (AHA). This means it possesses a hydroxyl group attached to the alpha-carbon, the carbon atom adjacent to the carboxyl group. hmdb.ca This structural feature is shared with other well-known AHAs.

Furthermore, it is a structural analog of the branched-chain amino acid (BCAA) valine. medchemexpress.com In this compound, the amino group of valine is substituted by a hydroxyl group. nih.gov This relationship to a BCAA is significant, as it is a precursor to valine and is involved in its metabolism. hmdb.camedchemexpress.com This connection also links it to the broader metabolic pathways of other BCAAs like leucine (B10760876) and isoleucine. hmdb.ca

Stereoisomeric Forms and Their Differential Biological Significance

2-Hydroxy-3-methylbutyric acid exists in two stereoisomeric forms, or enantiomers: (S)-2-hydroxy-3-methylbutyric acid and (R)-2-hydroxy-3-methylbutyric acid. nih.gov These are non-superimposable mirror images of each other.

The (S)-enantiomer, also referred to as L-α-hydroxyisovaleric acid, is utilized as a chiral building block in the synthesis of peptides. nih.govscbt.com Chiral reagents are crucial in the synthesis of complex organic molecules with specific three-dimensional structures. The (S)-form is also recognized as a human metabolite. nih.gov

Research has indicated that the different stereoisomers can be utilized differently by living organisms. For instance, studies in chicks and rats have explored the comparative utilization of the D- and L-alpha-hydroxy analogs of leucine, isoleucine, and valine.

Historical Perspective of Discovery and Initial Metabolic Characterization

The initial identification and study of 2-hydroxy-3-methylbutyric acid are tied to the investigation of metabolic disorders. It was identified as a metabolite in the urine of patients with various conditions, including phenylketonuria, maple syrup urine disease, and several acidemias. hmdb.ca Its presence was also noted in cases of lactic acidosis and ketoacidosis. hmdb.cathegoodscentscompany.com

Early research established that 2-hydroxy-3-methylbutyric acid originates primarily from ketogenesis and the metabolism of the branched-chain amino acids valine, leucine, and isoleucine. hmdb.ca One of the initial methods for its synthesis involved the diazotization of valine, a process that replaces the amino group with a hydroxyl group. google.com This early work laid the foundation for understanding its metabolic pathways and its role as a biomarker for certain metabolic conditions. More recent studies have continued to explore its connections to various physiological and pathological states, such as its association with habitual alcohol intake and its potential role in regulating intestinal cell proliferation. frontiersin.orgnih.gov

Interactive Data Tables

Table 1: Chemical Properties of 2-Hydroxy-3-methylbutyric Acid

| Property | Value | Source |

| Molecular Formula | C5H10O3 | nih.gov |

| Molecular Weight | 118.13 g/mol | nih.gov |

| IUPAC Name | 2-hydroxy-3-methylbutanoic acid | nih.gov |

| Melting Point | 86-87 °C | sigmaaldrich.com |

Table 2: Stereoisomers of 2-Hydroxy-3-methylbutyric Acid

| Stereoisomer | Common Name | Biological Significance | Source |

| (S)-2-hydroxy-3-methylbutyric acid | L-α-Hydroxyisovaleric acid | Chiral building block for peptide synthesis, human metabolite. | nih.gov |

| (R)-2-hydroxy-3-methylbutyric acid | D-α-Hydroxyisovaleric acid | Studied for its utilization in animal nutrition. |

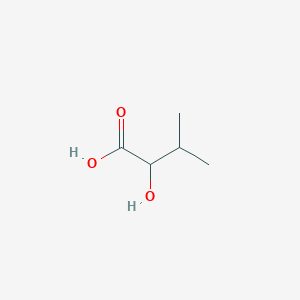

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-22-1 (calcium[2:1] salt) | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10863305 | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

350 mg/mL | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4026-18-0, 600-37-3 | |

| Record name | (±)-2-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-2-Hydroxy-3-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4026-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Production Pathways

Derivation from Branched-Chain Amino Acid Catabolism

The catabolism of the three essential branched-chain amino acids—valine, leucine (B10760876), and isoleucine—serves as a significant source of 2-hydroxy-3-methylbutyric acid. hmdb.ca These pathways involve a series of enzymatic reactions that break down the amino acids into various intermediates, some of which can be converted to 2-hydroxy-3-methylbutyric acid.

The catabolism of valine is a primary contributor to the endogenous pool of 2-hydroxy-3-methylbutyric acid. medchemexpress.com The initial steps in the breakdown of valine are shared with the other BCAAs, starting with a transamination reaction to form its corresponding α-keto acid, α-ketoisovalerate. researchgate.net This is followed by an irreversible oxidative decarboxylation to produce isobutyryl-CoA. researchgate.net Subsequent enzymatic steps convert isobutyryl-CoA into intermediates that can lead to the formation of 2-hydroxy-3-methylbutyric acid.

A key reaction in the valine pathway involves the hydration of methacrylyl-CoA by crotonase to form 3-hydroxyisobutyryl-CoA. researchgate.net The enzyme 3-hydroxyisobutyryl-CoA hydrolase then removes the CoA group to yield 3-hydroxyisobutyric acid. researchgate.net While structurally similar, 2-hydroxy-3-methylbutyric acid is an α-hydroxy acid, whereas 3-hydroxyisobutyric acid is a β-hydroxy acid, indicating different positions of the hydroxyl group. The conversion of intermediates within the valine pathway can lead to the formation of 2-hydroxy-3-methylbutyric acid.

Table 1: Key Metabolites in the Valine Catabolic Pathway

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| Valine | C5H11NO2 | Starting branched-chain amino acid |

| α-Ketoisovalerate | C5H8O3 | α-keto acid derivative of valine |

| Isobutyryl-CoA | C26H46N7O18P3S | Intermediate after oxidative decarboxylation |

| Methacrylyl-CoA | C26H42N7O17P3S | Intermediate formed from isobutyryl-CoA |

| 3-Hydroxyisobutyryl-CoA | C26H46N7O18P3S | Hydrated intermediate |

| 3-Hydroxyisobutyric acid | C4H8O3 | Product of 3-hydroxyisobutyryl-CoA hydrolase |

The breakdown of leucine also contributes to the formation of 2-hydroxy-3-methylbutyric acid. hmdb.ca Leucine catabolism begins with its transamination to α-ketoisocaproate (α-KIC). wikipedia.org A small percentage of this α-KIC can be metabolized in the liver by the enzyme 4-hydroxyphenylpyruvate dioxygenase to form β-hydroxy-β-methylbutyrate (HMB). wikipedia.org The main pathway, however, involves the conversion of α-KIC to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase complex. wikipedia.orgresearchgate.net Further metabolism of isovaleryl-CoA generates intermediates that can be shunted towards pathways that may produce 2-hydroxy-3-methylbutyric acid. In some microorganisms, the catabolism of leucine can lead to the production of 2-methylbutyric acid. nih.govsigmaaldrich.com

The catabolism of isoleucine is another route that can lead to the synthesis of related hydroxy acids. hmdb.ca The breakdown of isoleucine produces intermediates such as 2-methyl-3-hydroxybutyric acid, a structurally similar compound to 2-hydroxy-3-methylbutyric acid. hmdb.canih.gov The metabolic pathway of isoleucine involves several enzymatic steps, including dehydrogenation and hydration reactions, that are analogous to fatty acid oxidation. nih.gov The accumulation of metabolites from this pathway, particularly in certain metabolic disorders, can indicate the production of various hydroxy acids. nih.gov

Origin from Ketogenesis Pathways

Ketogenesis, the process of producing ketone bodies from the breakdown of fatty acids and certain amino acids, is another significant contributor to the formation of 2-hydroxy-3-methylbutyric acid. hmdb.ca This process primarily occurs in the mitochondria of liver cells, especially during periods of low glucose availability, such as fasting or prolonged exercise. wikipedia.orgnih.gov

The central molecule in ketogenesis is acetyl-CoA, which is derived from the β-oxidation of fatty acids. nih.gov Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govlibretexts.org HMG-CoA is a key intermediate that can be cleaved by HMG-CoA lyase to produce the ketone body acetoacetate. wikipedia.orglibretexts.org Intermediates in the ketogenesis pathway can be diverted to form other molecules, including 2-hydroxy-3-methylbutyric acid. hmdb.cahmdb.ca

Table 2: Key Molecules in Ketogenesis

| Molecule | Chemical Formula | Role in Pathway |

|---|---|---|

| Acetyl-CoA | C23H38N7O17P3S | Building block for ketone bodies |

| Acetoacetyl-CoA | C25H42N7O18P3S | Formed from the condensation of two acetyl-CoA molecules |

| HMG-CoA | C27H44N7O20P3S | Intermediate leading to ketone bodies or cholesterol synthesis |

| Acetoacetate | C4H6O3 | Primary ketone body |

| β-Hydroxybutyrate | C4H8O3 | Reduced form of acetoacetate |

Enzymatic Systems and Biochemical Transformations Leading to 2-Hydroxy-3-methylbutyric Acid Formation

The formation of 2-hydroxy-3-methylbutyric acid from the catabolism of branched-chain amino acids and ketogenesis is mediated by a series of specific enzymes. While the complete enzymatic cascade is complex and can vary between different metabolic states, key enzymatic activities have been identified.

Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the initial, reversible transamination of valine, leucine, and isoleucine to their respective α-keto acids. researchgate.net

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex: This mitochondrial enzyme complex carries out the irreversible oxidative decarboxylation of the α-keto acids derived from BCAAs. wikipedia.org

Dehydrogenases and Hydratases: Subsequent steps in the BCAA catabolic pathways involve various dehydrogenases and hydratases that modify the carbon skeleton of the intermediates, creating hydroxylated forms. nih.gov For instance, enoyl-CoA hydratase is involved in the metabolism of both fatty acids and amino acids. wikipedia.orgresearchgate.net

HMG-CoA Synthase and Lyase: These are key enzymes in the ketogenesis pathway that produce and cleave HMG-CoA, respectively, leading to the formation of ketone bodies and potentially other metabolites. nih.govlibretexts.org The activity of HMG-CoA synthase can be a rate-limiting step in the synthesis of ketone bodies. nih.gov

Endogenous Sources and Biological Locations of Production

2-Hydroxy-3-methylbutyric acid is an endogenous metabolite, meaning it is produced within the human body. google.com Its production is not confined to a single organ but occurs in various tissues capable of metabolizing branched-chain amino acids and fatty acids.

The liver is a primary site for both ketogenesis and the catabolism of amino acids, making it a major source of 2-hydroxy-3-methylbutyric acid. wikipedia.orgnih.gov The mitochondria within liver cells are where the key enzymatic reactions of these pathways take place. nih.gov

Skeletal muscle is another significant location for the initial steps of BCAA catabolism, as it has high activity of branched-chain aminotransferases. researchgate.net While the complete oxidation of BCAAs largely occurs in the liver, the initial breakdown in muscle contributes to the pool of intermediates that can be transported to the liver and other tissues for further metabolism.

This compound has been identified in various biological fluids, including urine and blood , as well as in the placenta . hmdb.ca Its presence in these fluids indicates its systemic distribution throughout the body following its production.

Physiological and Cellular Functions

Role in Nitrogen Balance and Protein Synthesis

2-Hydroxy-3-methylbutyric acid contributes to the body's nitrogen economy and protein metabolism. As a precursor to valine, it can be converted into this essential amino acid within the body. medchemexpress.com This conversion allows it to participate in protein synthesis, supporting the growth and development of tissues. medchemexpress.com Its role is particularly significant in nutritional contexts where valine may be limited. medchemexpress.com By providing a substrate for valine synthesis, it helps maintain a positive nitrogen balance, a state where nitrogen intake exceeds excretion, which is crucial for tissue growth and repair. medchemexpress.com Studies in animal models, including chickens and rats, have shown that 2-Hydroxy-3-methylbutyric acid can promote growth and reduce urea (B33335) excretion, indicating efficient nitrogen utilization. medchemexpress.com

Research on a similar compound, α-hydroxyisocaproic acid (HICA), a metabolite of the amino acid leucine (B10760876), provides further insight into the potential mechanisms of alpha-hydroxy acids. While not identical, the findings on HICA illustrate the complex role these molecules play. For instance, one study found that HICA administration in rats helped recover muscle mass after a period of immobilization by sustaining an increased rate of protein synthesis during the recovery phase. nih.gov However, other research on muscle cell cultures presented a more nuanced view, suggesting HICA decreases the rate of basal protein synthesis under both normal and cachexic (muscle-wasting) conditions. nih.govmdpi.com In those same cachexic conditions, HICA was found to attenuate muscle atrophy by reducing protein degradation. nih.govmdpi.com This suggests that while it may not directly stimulate synthesis, it can shift the net protein balance toward preservation by inhibiting breakdown pathways. nih.govmdpi.com

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 2-Hydroxy-3-methylbutyric acid | Chickens and Rats | Promotes growth, is converted to valine, participates in protein synthesis, and maintains nitrogen balance. | medchemexpress.com |

| α-hydroxyisocaproic acid (HICA) | Rats (in vivo) | Speeds recovery of muscle mass after disuse by maintaining an increased rate of protein synthesis. | nih.gov |

| α-hydroxyisocaproic acid (HICA) | Murine C2C12 Myotubes (in vitro) | Decreases basal protein synthesis rates but attenuates myotube atrophy by reducing protein degradation under cachexic conditions. | nih.govmdpi.com |

Contribution to Energy Metabolism and Substrate Utilization

2-Hydroxy-3-methylbutyric acid is involved in energy metabolism as a metabolite of the branched-chain amino acid isoleucine. healthmatters.iohmdb.ca Its biological functions include serving as an energy source for the body. foodb.cafoodb.ca The catabolism of isoleucine produces metabolites that can enter central energy-producing pathways. healthmatters.io

2-Hydroxy-3-methylbutyric acid is a normal metabolite in the pathway of isoleucine catabolism, which is closely intertwined with ketogenesis. healthmatters.iohmdb.ca In certain metabolic disorders, such as beta-ketothiolase deficiency, the body's ability to process isoleucine and ketones is impaired, leading to an abnormal accumulation of metabolites like 2-Hydroxy-3-methylbutyric acid. healthmatters.io This highlights its position as an intermediate in pathways that both produce and utilize ketone bodies, which serve as a critical energy substrate. healthmatters.iohmdb.ca

Involvement in Cellular Signaling Pathways

Recent research has identified a direct role for 2-Hydroxy-3-methylbutyric acid in modulating specific cellular signaling pathways that are fundamental to cell growth and proliferation. nih.govfrontiersin.org

Studies have shown that 2-Hydroxy-3-methylbutyric acid, particularly when derived from probiotic bacteria like Lactobacillus paracasei, can promote the proliferation of intestinal epithelial cells. nih.govnih.gov This proliferative effect is achieved by upregulating the expression of the MYC gene. nih.govfrontiersin.org MYC is a proto-oncogene that encodes a transcription factor critical for regulating the expression of numerous genes involved in cell cycle progression, growth, and metabolism. By increasing MYC expression, 2-Hydroxy-3-methylbutyric acid effectively stimulates the cellular machinery required for cell division and tissue growth. nih.govnih.gov

The mechanism by which 2-Hydroxy-3-methylbutyric acid regulates MYC has been further elucidated. nih.govnih.gov Research identified that the bZIP transcription factor MAFF (MAF bZIP transcription factor F) interacts with c-myc promoter binding protein 1 (MBP1). nih.govfrontiersin.org This MAFF/MBP1 complex then binds to the promoter region of the MYC gene, activating its transcription. nih.govfrontiersin.org The discovery that 2-Hydroxy-3-methylbutyric acid promotes this specific interaction reveals a novel signaling pathway for the regulation of MYC expression. nih.govnih.gov This finding not only clarifies the function of this metabolite but also uncovers a new layer of control over a key gene in cellular biology. nih.gov

| Component | Function | Effect of 2-Hydroxy-3-methylbutyric acid | Reference |

|---|---|---|---|

| MAFF | bZIP transcription factor. | Interacts with MBP1. | nih.govfrontiersin.orgnih.gov |

| MBP1 | c-myc promoter binding protein 1. | Forms a complex with MAFF. | nih.govfrontiersin.orgnih.gov |

| MAFF/MBP1 Complex | Binds to the MYC gene promoter. | Binding is promoted, leading to gene transcription. | nih.govfrontiersin.org |

| MYC Gene | Regulates cell proliferation, growth, and metabolism. | Expression is upregulated. | nih.govfrontiersin.org |

| Intestinal Epithelial Cells | Line the intestinal tract. | Proliferation is promoted. | nih.govnih.gov |

Role as a Membrane Stabilizer

2-Hydroxy-3-methylbutyric acid is recognized for its role as a membrane stabilizer. foodb.cafoodb.ca This function is attributed to its chemical properties as a hydroxy fatty acid, a class of compounds that can insert into the lipid bilayer of cell membranes. foodb.cahmdb.ca The presence of both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, along with its methyl-branched structure, allows it to interact with the polar head groups and the nonpolar fatty acid tails of phospholipids (B1166683) within the membrane. hmdb.ca

The integration of 2-hydroxy-3-methylbutyric acid into the cell membrane can influence its fluidity and integrity. By positioning itself among the phospholipid molecules, it can modulate the packing of the lipid bilayer. This interaction helps to maintain the structural and functional integrity of the cell membrane, which is crucial for various cellular processes, including signaling and transport. The Human Metabolome Database lists the cell membrane as a cellular location for this compound. hmdb.cahmdb.ca

Comparative Biochemistry Across Species

2-Hydroxy-3-methylbutyric acid is a metabolite found across a diverse range of species, highlighting its conserved role in biochemistry. It is primarily known as an alpha-hydroxy analogue of the branched-chain amino acid valine. medchemexpress.com Its biochemical significance stems from its involvement in amino acid metabolism and its function as a precursor molecule.

In humans, 2-hydroxy-3-methylbutyric acid is a normal metabolite originating from ketogenesis and the metabolism of the branched-chain amino acids valine, leucine, and isoleucine. hmdb.ca It is detectable in various biofluids, including blood, urine, and saliva, and has also been identified in the placenta. hmdb.ca Elevated levels of this compound in urine are often associated with certain metabolic disorders. hmdb.ca

In animal nutrition research, 2-hydroxy-3-methylbutyric acid has been studied for its potential as a substitute nitrogen source. medchemexpress.com Studies have shown that it can be converted into valine within the body, thereby participating in protein synthesis and maintaining nitrogen balance. medchemexpress.com This conversion has a notable effect on promoting the growth of animals, such as chickens and rats, particularly in dietary models deficient in valine. medchemexpress.com

The compound is naturally present in various animal tissues and food products derived from them. It has been identified in mutton, beef, and the meat of other animals like deer, goat, pig, and horse, indicating its endogenous presence in these species. hmdb.ca This widespread distribution underscores its fundamental role in the metabolic pathways of mammals.

The table below summarizes the presence and primary metabolic role of 2-Hydroxy-3-methylbutyric acid in different species based on available research.

| Species | Presence | Primary Metabolic Role |

| Humans | Blood, Urine, Saliva, Placenta | Metabolite of valine, leucine, and isoleucine; Biomarker for certain metabolic diseases. hmdb.ca |

| Chickens | Tissues | Valine precursor, promotes growth. medchemexpress.com |

| Rats | Tissues | Valine precursor, promotes growth. medchemexpress.com |

| Sheep | Tissues (Mutton) | Endogenous metabolite. hmdb.ca |

| Cattle | Tissues (Beef) | Endogenous metabolite. hmdb.ca |

| Pigs | Tissues | Endogenous metabolite. hmdb.ca |

Biomarker Discovery and Clinical Diagnostics

Untargeted Metabolomics Approaches in Biomarker Identification

Untargeted metabolomics is an analytical approach that aims to measure as many metabolites as possible in a biological sample to identify novel biomarkers and gain insights into metabolic pathways. nih.gov This hypothesis-generating method has been instrumental in identifying 2-Hydroxy-3-methylbutyric acid as a metabolite of interest in several studies.

In the search for biomarkers related to lifestyle factors, untargeted metabolomics was employed to identify metabolites correlated with self-reported habitual alcohol intake. nih.gov In a discovery dataset from the European Prospective Investigation into Cancer and Nutrition (EPIC), two metabolites showed a dose-response association with alcohol consumption, one of which was identified as 2-hydroxy-3-methylbutyric acid. nih.govmedrxiv.org This initial finding was then validated in independent datasets. nih.gov

Similarly, in a study on non-alcoholic fatty liver disease (NAFLD), untargeted metabolomic analysis of blood serum samples was performed using gas chromatography-mass spectrometry. benthamopen.com This analysis detected 319 serum metabolites, and among those that varied significantly between patient and control groups was 2-hydroxy-3-methylbutyric acid, which was found to be related to endogenous and/or microbial production. benthamopen.com These untargeted approaches have been crucial in highlighting 2-Hydroxy-3-methylbutyric acid as a candidate biomarker worthy of further investigation.

Targeted Metabolomics for Quantitative Biomarker Analysis

Following the identification of potential biomarkers through untargeted approaches, targeted metabolomics is employed for the quantitative analysis of a specific, predefined set of metabolites. mayo.edu This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted metabolomics, making it ideal for biomarker validation and clinical applications. mayo.edu

Targeted metabolomics utilizes stable isotope-labeled internal standards for accurate quantification of the target analytes. mayo.edu While a specific, standardized targeted panel for 2-Hydroxy-3-methylbutyric acid is not universally established, its quantitative analysis is a key component of studies validating its biomarker potential. For instance, in studies investigating its link to alcohol consumption, quantitative data is essential to establish a dose-response relationship. nih.gov Similarly, in the context of gestational diabetes mellitus, targeted analysis revealed higher levels of 2-hydroxybutyric acid, a related compound, highlighting the utility of this approach in quantifying specific metabolites associated with a disease state. nih.gov The development of robust and validated targeted assays for 2-Hydroxy-3-methylbutyric acid is a critical step towards its integration into clinical diagnostic workflows.

Diagnostic Utility in Inborn Errors of Metabolism Screening

Elevated levels of 2-Hydroxy-3-methylbutyric acid, also referred to as 2-methyl-3-hydroxybutyric acid in this context, are a key diagnostic marker for a rare inborn error of metabolism known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD). babysfirsttest.orgiomcworld.org This X-linked recessive disorder affects the catabolism of the branched-chain amino acid isoleucine. nih.govutah.edu

Newborn screening programs utilize tandem mass spectrometry to analyze dried blood spots for abnormal metabolite profiles. e-apem.orgnih.gov In cases of MHBDD, an elevated level of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) is a primary indicator. babysfirsttest.orgutah.edu Confirmatory testing involves urine organic acid analysis by gas chromatography-mass spectrometry, which can detect significantly increased levels of 2-methyl-3-hydroxybutyric acid. iomcworld.org The presence of this specific metabolite is crucial for the differential diagnosis from other organic acidurias. iomcworld.orghealthmatters.io Early diagnosis through newborn screening and subsequent confirmatory testing is vital for the timely management of individuals with this condition. babysfirsttest.org

| Inborn Error of Metabolism Associated with 2-Hydroxy-3-methylbutyric acid | |

| Disorder | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD) iomcworld.org |

| Inheritance | X-linked recessive iomcworld.org |

| Metabolic Pathway Affected | Isoleucine catabolism nih.gov |

| Primary Screening Marker | Elevated C5-OH acylcarnitine babysfirsttest.org |

| Confirmatory Marker | Increased urinary 2-methyl-3-hydroxybutyric acid iomcworld.org |

Emerging Applications as a Biomarker for Lifestyle Factors and Disease Progression

Beyond its role in diagnosing rare genetic disorders, 2-Hydroxy-3-methylbutyric acid is emerging as a valuable biomarker for assessing lifestyle factors and predicting the course of various diseases.

Self-reported alcohol consumption is often subject to measurement error, which can obscure the association between alcohol and disease risk. nih.gov 2-Hydroxy-3-methylbutyric acid has been identified as a promising candidate biomarker for habitual alcohol intake. nih.govmedrxiv.orgresearchgate.net Multiple studies have demonstrated a dose-response relationship between the levels of this metabolite and self-reported alcohol consumption. nih.gov

The utility of 2-Hydroxy-3-methylbutyric acid as a biomarker for alcohol intake extends to its association with the risk of alcohol-related diseases. Research has shown that a 1-standard deviation increase in the log-transformed levels of 2-hydroxy-3-methylbutyric acid was associated with an increased risk of hepatocellular carcinoma (HCC) and pancreatic cancer in the EPIC study, and liver cancer and liver disease mortality in the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) study. nih.govmedrxiv.orgresearchgate.net Notably, in some cases, the association between this biomarker and cancer risk was stronger than that of self-reported alcohol intake. nih.gov

| Association of 2-Hydroxy-3-methylbutyric acid with Alcohol-Related Cancer Risk | |

| Study Cohort | Associated Cancer/Condition |

| EPIC | Hepatocellular Carcinoma (HCC) nih.gov |

| EPIC | Pancreatic Cancer nih.gov |

| ATBC | Liver Cancer nih.gov |

| ATBC | Liver Disease Mortality nih.gov |

There is growing evidence to suggest that 2-Hydroxy-3-methylbutyric acid may also serve as a prognostic indicator in various acute and chronic conditions. For instance, in the context of diffuse large B-cell lymphoma (DLBCL), a common type of non-Hodgkin's lymphoma, plasma levels of 2-hydroxy-2-methylbutyric acid (an isomer) were found to be positively correlated with baseline tumor metabolic parameters. nih.gov Specifically, higher levels of this metabolite were associated with greater metabolically active tumor volume and total lesion glycolysis. nih.gov

Furthermore, elevated levels of 2-Hydroxy-3-methylbutyric acid have been linked to an increased risk of mortality from liver disease. nih.govmedrxiv.orgresearchgate.net This suggests that this metabolite could not only indicate habitual alcohol consumption but also reflect the progression of alcohol-related liver damage and serve as a prognostic marker for adverse outcomes. Further research is needed to fully elucidate the prognostic value of 2-Hydroxy-3-methylbutyric acid across a broader spectrum of acute and chronic diseases.

Analytical Methodologies for Biological Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 2-Hydroxy-3-methylbutyric acid from the complex milieu of biological matrices such as plasma, urine, and tissue extracts. The choice of technique depends on the specific requirements of the analysis, including desired resolution, speed, and compatibility with the detection method.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-Hydroxy-3-methylbutyric acid, a derivatization step is necessary to increase their volatility and improve chromatographic behavior. sigmaaldrich.com This process involves a chemical reaction to convert the analyte into a more suitable form for GC analysis.

Common derivatization reagents for hydroxy acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). researchgate.netmdpi.com The derivatization reaction replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, forming a more volatile TMS-ester. mdpi.comnist.gov For instance, the analysis of organic acids in urine often involves derivatization with BSTFA containing 1% TMCS, followed by GC-MS analysis. mdpi.com Another approach involves derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, which has been successfully applied to the analysis of several hydroxy acids in alcoholic beverages. researchgate.net

The choice of GC column is also critical for achieving good separation. Capillary columns with various stationary phases are employed to resolve 2-Hydroxy-3-methylbutyric acid from other organic acids and potential interferences in the sample. nih.gov

Liquid Chromatography (LC)

Liquid chromatography offers a versatile alternative to GC, particularly for non-volatile and thermally labile compounds, often eliminating the need for derivatization. nih.gov Reversed-phase liquid chromatography is a commonly employed mode for the separation of organic acids. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of 2-Hydroxy-3-methylbutyric acid and other hydroxy acids, LC can be directly coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach has been used for the targeted metabolomics analysis of biofluids, including plasma and serum. nih.gov The separation is typically achieved on a reversed-phase column with a gradient elution, allowing for the separation of multiple analytes in a single run. nih.gov The mobile phase often consists of an aqueous solution with a small amount of acid, such as formic acid, and an organic modifier like acetonitrile. researchgate.net

In some cases, derivatization is still employed in LC to enhance detection sensitivity. researchgate.net For example, 3-Nitrophenylhydrazine (3-NPH) has been used as a derivatization agent for the analysis of short-chain carboxylic acids in various human biofluids, including serum, urine, and stool. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) is an advancement of conventional LC that utilizes smaller particle size columns (typically less than 2 µm) and higher operating pressures. This results in significantly improved resolution, higher peak capacity, and faster analysis times. nih.gov

UHPLC coupled with mass spectrometry (UHPLC-MS) has become a powerful tool in metabolomics research for the analysis of a wide range of metabolites, including 2-Hydroxy-3-methylbutyric acid. mdpi.com The enhanced separation efficiency of UHPLC is particularly beneficial for resolving isomeric compounds and separating the target analyte from a complex matrix. A study on short-chain carboxylic acids utilized a UHPLC system with a C18 column for the separation of derivatized analytes. researchgate.net The use of UHPLC can significantly shorten the run time, making it suitable for high-throughput analysis.

| Analytical Technique | Derivatization | Key Advantages | Common Biological Matrices |

| Gas Chromatography (GC) | Typically required (e.g., silylation) | High resolution for volatile compounds | Urine, Plasma |

| Liquid Chromatography (LC) | Often not required | Versatile for non-volatile compounds | Plasma, Serum, Biofluids |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Can be used to enhance sensitivity | High resolution, speed, and sensitivity | Plasma, Urine, Metabolomics samples |

Mass Spectrometry (MS) Detection Platforms

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides high selectivity and sensitivity for the identification and quantification of analytes like 2-Hydroxy-3-methylbutyric acid.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique commonly used in conjunction with gas chromatography. In EI-MS, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of the compound's structure.

The fragmentation pattern of the TMS-derivatized 2-Hydroxy-3-methylbutyric acid can be used for its identification. The mass spectrum of the 2TMS derivative of 2-Hydroxy-3-methylbutyric acid shows characteristic fragment ions that can be used for its identification and quantification. nist.gov This technique has been widely used for the analysis of organic acids in various biological samples.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis and is a highly selective and sensitive detection method. It is frequently coupled with liquid chromatography for the analysis of complex biological samples. nih.govnih.gov In a typical LC-MS/MS experiment, the first mass spectrometer (Q1) selects the precursor ion of the target analyte (in this case, the deprotonated molecule [M-H]⁻ of 2-Hydroxy-3-methylbutyric acid). This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3).

This process, known as multiple reaction monitoring (MRM), provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov This high selectivity minimizes interference from other components in the matrix, leading to improved sensitivity and accuracy. LC-MS/MS methods have been developed and validated for the quantification of 2-Hydroxy-3-methylbutyric acid and other biomarkers in human plasma. nih.gov The use of isotopically labeled internal standards is common in LC-MS/MS to correct for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov

| Mass Spectrometry Technique | Ionization Method | Key Features | Coupled Chromatography |

| Electron Ionization Mass Spectrometry (EI-MS) | Hard Ionization (Electron Impact) | Provides characteristic fragmentation patterns for structural elucidation. | Gas Chromatography (GC) |

| Tandem Mass Spectrometry (MS/MS) | Soft Ionization (e.g., Electrospray Ionization) | High selectivity and sensitivity through monitoring of specific ion transitions (MRM). | Liquid Chromatography (LC), Ultra-High Performance Liquid Chromatography (UHPLC) |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of an ion by measuring the time it takes for it to travel a known distance in a field-free region. While specific applications detailing the analysis of 2-Hydroxy-3-methylbutyric acid using TOF-MS are not extensively documented in peer-reviewed literature, the technology's characteristics make it suitable for its detection, particularly in untargeted metabolomics studies.

The primary advantage of TOF-MS is its high data acquisition speed, allowing for the rapid screening of a wide range of metabolites in a single run. Coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), GC-TOF-MS or LC-TOF-MS can provide high-resolution mass measurements, which aids in the putative identification of compounds like 2-Hydroxy-3-methylbutyric acid in complex biological matrices such as plasma, urine, or tissue extracts. The accurate mass measurement helps in determining the elemental composition of the detected ions, a crucial step in distinguishing between isobaric compounds.

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is a cornerstone of modern metabolomics due to its exceptionally high resolution and mass accuracy. This technology is well-suited for the analysis of small molecules like 2-Hydroxy-3-methylbutyric acid. In one instance, mass spectral data for the related compound, 2-Methyl-3-hydroxybutyric acid, was acquired using an Orbitrap Elite instrument, demonstrating the platform's utility for this class of compounds.

The high resolving power of Orbitrap analyzers (often exceeding 100,000 FWHM) allows for the separation of ions with very similar m/z values, which is critical in complex biological samples where numerous metabolites are present. This capability minimizes spectral interferences and enhances the confidence in compound identification. For untargeted metabolomic analysis, Orbitrap-based platforms can be operated in full scan mode to detect a broad spectrum of metabolites simultaneously. For targeted analysis, techniques like Selected Ion Monitoring (SIM) can be employed to enhance sensitivity for low-abundance ions.

A typical workflow for analyzing 2-Hydroxy-3-methylbutyric acid would involve its extraction from a biological sample, separation via liquid chromatography (LC), and subsequent detection by the Orbitrap mass spectrometer. The instrument measures the precise m/z of the parent ion and can also perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns, which serve as a structural fingerprint for definitive identification by matching against spectral libraries.

Table 1: Comparison of Mass Spectrometry Techniques

| Feature | Time-of-Flight (TOF) MS | Orbitrap MS |

|---|---|---|

| Principle | Measures ion flight time | Traps ions in an orbital motion |

| Resolution | High | Very High (up to >240,000) |

| Mass Accuracy | Good (<5 ppm) | Excellent (<1-3 ppm) |

| Scan Speed | Very Fast | Fast |

| Primary Use Case | Rapid screening, untargeted metabolomics | Confident identification, structural elucidation, metabolomics |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and quantity of molecules in a sample. It is highly effective for the structural elucidation and quantification of 2-Hydroxy-3-methylbutyric acid in biological fluids.

For structural elucidation, one-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, confirming the complete molecular structure.

Quantification of organic acids, including 2-Hydroxy-3-methylbutyric acid, in biological fluids like beer or plasma can be achieved using NMR. Quantitative NMR (qNMR) relies on the principle that the signal intensity (integral) of a resonance is directly proportional to the number of corresponding nuclei. By comparing the integral of a specific proton signal of the analyte to that of a known concentration of an internal standard, the concentration of 2-Hydroxy-3-methylbutyric acid can be determined accurately. This method requires minimal sample preparation and is highly reproducible.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for (S)-(+)-2-hydroxy-3-methylbutyric Acid

| Atom | Chemical Shift (ppm) |

|---|---|

| C4 | 79.991 |

| C3 | 34.149 |

| C5 | 183.833 |

| C1/C2 | 21.358 / 18.350 |

| H10 | 3.831 |

| H9 | 2.005 |

| H11/H12/H13/H14 | 0.954 / 0.821 |

Source: Biological Magnetic Resonance Bank (BMRB), Entry bmse000570. Data acquired in D₂O at 298K.

Sample Preparation Strategies for Biological Fluids and Tissues

Effective sample preparation is a critical prerequisite for the reliable analysis of low-molecular-weight metabolites like 2-Hydroxy-3-methylbutyric acid from complex biological matrices. The primary goals are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.

Derivatization Techniques (e.g., Trimethylsilyl Derivatives)

For analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often necessary for polar compounds like 2-Hydroxy-3-methylbutyric acid. This compound contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, which are non-volatile and can interact undesirably with the GC system.

Silylation is the most common derivatization method for this purpose. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group. This reaction forms a more volatile and thermally stable TMS-ether and TMS-ester, respectively, which exhibits improved chromatographic behavior. The resulting derivative, 2-Hydroxy-3-methylbutyric acid, 2TMS derivative, can then be readily analyzed by GC-MS.

Protein Precipitation and Extraction Methods

Biological fluids such as plasma and serum contain high concentrations of proteins that can interfere with analysis by binding to the analyte, fouling analytical columns, and suppressing ionization in mass spectrometry. Therefore, protein removal is a crucial initial step.

Protein Precipitation (PPT) is a straightforward and widely used technique. It involves adding a substance that causes the proteins to denature and precipitate out of the solution. Common methods include:

Organic Solvent Precipitation: Acetonitrile is highly effective at precipitating proteins from plasma, with studies showing over 96% removal efficiency at a 2:1 solvent-to-plasma ratio. Methanol and ethanol (B145695) are also commonly used.

Acid Precipitation: Trichloroacetic acid (TCA) is an efficient precipitating agent, though it causes irreversible protein denaturation.

Salting Out: High concentrations of salts like ammonium (B1175870) sulfate (B86663) or zinc sulfate can also be used to precipitate proteins.

Following the addition of the precipitating agent, the sample is centrifuged to pellet the denatured proteins. The resulting supernatant, which contains the small molecule metabolites including 2-Hydroxy-3-methylbutyric acid, can then be collected for further analysis. For tissue samples, homogenization is required first, followed by similar protein precipitation and extraction procedures to isolate the analytes from the cellular matrix.

Therapeutic and Biotechnological Interventions

Modulation of Metabolic Pathways Involving 2-Hydroxy-3-methylbutyric Acid

2-Hydroxy-3-methylbutyric acid, also known as 2-hydroxyisovaleric acid, is a metabolite that appears in urine as a consequence of disruptions in specific metabolic pathways. Its presence is often an indicator of underlying inborn errors of metabolism. The compound originates primarily from the metabolic breakdown of the branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine, as well as from ketogenesis hmdb.ca. Elevated levels of 2-hydroxy-3-methylbutyric acid are detected in patients with a range of metabolic disorders, signifying a dysfunction in the normal catabolic processes of these amino acids. Such conditions include Maple Syrup Urine Disease (MSUD), a disorder of BCAA metabolism, and various organic acidemias such as propionic and methylmalonic acidemia hmdb.ca. Its detection serves as a biomarker for these and other metabolic derangements, pointing to specific enzymatic defects or metabolic stress.

Table 1: Metabolic Disorders Associated with Elevated 2-Hydroxy-3-methylbutyric Acid Levels

| Category | Disorder |

|---|---|

| Amino Acid Disorders | Maple Syrup Urine Disease (MSUD) |

| Phenylketonuria | |

| Tyrosinemia Type I | |

| Ornithine Transcarbamylase Deficiency | |

| Organic Acidemias | Propionic Acidemia |

| Methylmalonic Acidemia | |

| Isovaleric Acidemia | |

| 3-Methylcrotonylglycemia | |

| 3-Hydroxy-3-methylglutaric Acidemia | |

| Glutaric Aciduria | |

| 3-Ketothiolase Deficiency | |

| Other Metabolic | Multiple Carboxylase Deficiency |

| Disorders | Galactosemia |

| Glyceroluria |

This table summarizes various metabolic disorders in which 2-hydroxy-3-methylbutyric acid has been identified as a urinary metabolite. Data sourced from hmdb.ca.

Dietary and Nutritional Interventions

In certain less severe variants of Maple Syrup Urine Disease (MSUD), known as thiamine-responsive MSUD, supplementation with thiamine (B1217682) (vitamin B1) can be a key therapeutic intervention hmdb.caresearchgate.net. MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex, for which thiamine pyrophosphate is an essential cofactor nih.gov. In patients who retain some residual activity of this enzyme, pharmacological doses of thiamine can enhance its function, leading to a reduction in the plasma and urinary concentrations of branched-chain amino and ketoacids nih.govhealthmatters.io. Studies have shown that patients who respond to this therapy often have at least 5% of normal BCKD enzyme activity healthmatters.io. While thiamine supplementation can improve the tolerance to dietary BCAAs, some level of dietary protein restriction often remains necessary for metabolic control hmdb.canih.gov.

2-Hydroxy-3-methylbutyric acid serves as an α-hydroxy analogue of the essential amino acid valine and can act as its precursor frontiersin.org. In the body, it can be converted into valine, which is then utilized for protein synthesis. This conversion helps to maintain the body's nitrogen balance, a critical factor for growth and development frontiersin.org. Research in animal nutrition has demonstrated that this compound can promote growth in chickens and rats, with a more pronounced effect observed in animals fed a valine-deficient diet frontiersin.org. These findings support its potential application as a substitute for nitrogen sources in animal feed, offering an alternative way to meet the nutritional requirements for essential amino acids frontiersin.org.

Pharmacological Targets and Drug Development Strategies

Recent research has highlighted the potential of 2-hydroxy-3-methylbutyric acid in the prevention and treatment of atherosclerosis. Atherosclerosis is an inflammatory disease characterized by the formation of plaques on artery walls, which can be exacerbated by macrophage infiltration google.com. A study utilizing a mouse model of atherosclerosis demonstrated that 2-hydroxy-3-methylbutyric acid can inhibit the infiltration of macrophages into the aortic region google.com. This action helps to slow the occurrence and development of atherosclerotic plaques google.com. The same research also found that the compound could significantly reduce the size of aortic plaques and lower serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) google.com. As an endogenous metabolite, 2-hydroxy-3-methylbutyric acid presents a promising profile for potential therapeutic applications in cardiovascular disease google.com.

Microbiome-Derived 2-Hydroxy-3-methylbutyric Acid for Health Enhancement

Table 2: Research Findings on Microbiome-Derived 2-Hydroxy-3-methylbutyric Acid

| Aspect | Finding | Source |

|---|---|---|

| Bacterial Source | Lactobacillus paracasei BD5115 (isolated from human milk) | frontiersin.org |

| Biological Effect | Promotes proliferation of intestinal epithelial cells (IECs) | frontiersin.org |

| Mechanism of Action | Upregulates the MYC gene expression mediated by MAFF/MBP1 interaction | frontiersin.org |

This table summarizes key findings related to the production and health-enhancing effects of 2-hydroxy-3-methylbutyric acid by gut microbiota. Data sourced from frontiersin.org.

Probiotic Strains (e.g., Lactobacillus paracasei BD5115) and Metabolite Production

Research has identified specific probiotic strains capable of producing 2-Hydroxy-3-methylbutyric acid. Notably, Lactobacillus paracasei BD5115, a strain isolated from human milk, has been shown to produce this compound. Analysis of the metabolites produced by L. paracasei BD5115 confirmed the presence of 2-Hydroxy-3-methylbutyric acid, highlighting the bacterium's role in synthesizing this bioactive molecule. This discovery underscores the potential of specific probiotics to generate metabolites with therapeutic applications. The production of 2-Hydroxy-3-methylbutyric acid by L. paracasei BD5115 is a key factor in its beneficial effects on intestinal health.

Impact on Intestinal Epithelial Cell Physiology and Proliferation

2-Hydroxy-3-methylbutyric acid, particularly that derived from Lactobacillus paracasei BD5115, has been demonstrated to significantly promote the proliferation of intestinal epithelial cells (IECs). Studies utilizing the human colon adenocarcinoma cell line, Caco-2, have shown that treatment with 2-Hydroxy-3-methylbutyric acid leads to a notable increase in cell proliferation.

The mechanism underlying this proliferative effect involves the upregulation of the MYC signaling pathway, a key regulator of cell growth and proliferation. It was found that 2-Hydroxy-3-methylbutyric acid promotes the expression of the MYC gene. This is achieved through a newly identified signaling pathway where the transcription factor MAFF interacts with c-myc promoter-binding protein 1 (MBP1) to enhance MYC gene expression.

Furthermore, in addition to promoting proliferation, 2-Hydroxy-3-methylbutyric acid has been observed to inhibit apoptosis in Caco-2 cells. The apoptosis rate was lower in cells treated with the compound compared to untreated cells, an effect also attributed to the upregulation of MYC gene expression. These findings were further substantiated in a mouse model with a high-fat diet, where metabolites from L. paracasei BD5115, including 2-Hydroxy-3-methylbutyric acid, also promoted the proliferation of IECs.

Interactive Data Table: Research Findings on 2-Hydroxy-3-methylbutyric acid

| Finding | Organism/Model Studied | Key Outcome | Signaling Pathway Implicated |

| Production of 2-Hydroxy-3-methylbutyric acid | Lactobacillus paracasei BD5115 | Confirmed production of the metabolite. | Not Applicable |

| Promotion of cell proliferation | Caco-2 cells | Increased proliferation of intestinal epithelial cells. | MYC Signaling Pathway |

| Inhibition of apoptosis | Caco-2 cells | Decreased rate of apoptosis. | MYC Signaling Pathway |

| Regulation of gene expression | Caco-2 cells | Upregulation of the MYC gene. | MAFF/MBP1 interaction |

| In vivo effect on proliferation | Mouse model (high-fat diet) | Promotion of intestinal epithelial cell proliferation. | Not explicitly stated |

Future Directions and Research Perspectives

Elucidation of Novel Metabolic Cascades and Regulatory Networks

Future research will prioritize a more profound understanding of the metabolic pathways involving 2-Hydroxy-3-methylbutyric acid. While its origin is primarily linked to the catabolism of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) and ketogenesis, the intricate regulatory networks governing its synthesis, degradation, and biological activities are not fully mapped. hmdb.ca

A pivotal area of future inquiry involves the signaling cascades initiated by HMBA. A recent breakthrough identified a novel signaling pathway where HMBA, derived from the probiotic Lactobacillus paracasei, promotes the proliferation of intestinal epithelial cells. frontiersin.org This action is mediated through the upregulation of the MYC signaling pathway. frontiersin.org The study revealed that HMBA facilitates the interaction of the transcription factor MAFF with c-myc promoter binding protein 1 (MBP1), leading to increased MYC gene expression. frontiersin.org This discovery opens a new avenue for investigating HMBA as a modulator of gut health and cellular growth.

Future studies should aim to:

Identify and characterize the enzymes responsible for HMBA metabolism.

Investigate the upstream factors that regulate HMBA production, including diet, gut microbiota composition, and host genetic factors.

Explore the downstream effects of HMBA on other signaling pathways beyond MYC, which is a central regulator of cellular metabolism and proliferation. nih.govresearchgate.netnih.gov

Determine how HMBA interacts with other metabolites and cellular components to orchestrate complex biological responses.

Comprehensive Multi-Omics Integration (Genomics, Proteomics, Metabolomics, Microbiomics)

To construct a holistic view of HMBA's role in health and disease, future research must employ comprehensive multi-omics approaches. Integrating data from genomics, proteomics, metabolomics, and microbiomics can reveal complex interactions and correlations that would be missed by single-platform analyses. nih.gov This strategy allows for the construction of detailed interaction networks, highlighting key molecules and pathways influenced by HMBA.

For instance, a multi-omics analysis combining shotgun metagenomics (microbiomics) and serum metabolomics has proven effective in identifying crucial gut microbiota and potential biomarkers associated with neurodegenerative diseases. nih.gov A similar approach for HMBA could elucidate the specific gut microbes responsible for its production and how these microbial communities and their metabolic byproducts influence host health. Another study successfully used a targeted proteomics approach to investigate the cardiovascular benefits of a related short-chain fatty acid, 2-methylbutyric acid, in patients undergoing hemodialysis, linking it to bone morphogenetic protein 6 (BMP-6). nih.gov

Future research integrating multi-omics data should focus on:

Genomics: Identifying genetic variants in the host that influence HMBA metabolism and signaling.

Proteomics: Characterizing changes in the proteome in response to varying levels of HMBA to understand its impact on cellular function and signaling pathways.

Metabolomics: Correlating HMBA levels with the broader metabolic profile to identify novel biomarkers and metabolic pathways.

Microbiomics: Pinpointing specific gut microbial species and metabolic pathways responsible for HMBA production and understanding their interplay with the host.

Table 1: Potential Applications of Multi-Omics in 2-Hydroxy-3-methylbutyric Acid Research

| Omics Field | Research Focus | Potential Insights |

|---|---|---|

| Genomics | Host genetic variations (e.g., SNPs in metabolic enzymes) | Identification of individuals predisposed to altered HMBA levels and response. |

| Proteomics | Protein expression and post-translational modifications in response to HMBA | Elucidation of downstream signaling targets and mechanisms of action. |

| Metabolomics | Correlation of HMBA with other endogenous metabolites | Discovery of novel disease biomarkers and metabolic network interactions. |

| Microbiomics | Gut microbiota composition and function | Understanding the role of specific bacteria in HMBA production and its impact on host-microbe symbiosis. |

Advanced In Vitro and In Vivo Model Systems for Functional Studies

To functionally validate the findings from multi-omics studies, the development and application of advanced model systems are crucial. Current research has utilized both in vitro and in vivo models to probe the effects of HMBA. For example, the impact of HMBA on intestinal cell proliferation was studied using Caco-2 cells (in vitro) and a high-fat diet mouse model (in vivo). frontiersin.org

Future research should expand upon these models to create more physiologically relevant systems. This includes:

Organoid Cultures: Utilizing intestinal organoids to model the complex, three-dimensional structure of the gut epithelium for more accurate functional studies.

Humanized Animal Models: Employing gnotobiotic mice colonized with specific human gut microbial communities to dissect the precise role of the microbiome in HMBA production and its effects on the host.

Microfluidic "Gut-on-a-Chip" Models: Integrating different cell types (e.g., epithelial, immune, and neuronal cells) with a simulated gut microbiome to study complex multi-cellular and host-microbe interactions in a controlled environment.

Computational Modeling: Developing predictive models that can extrapolate in vitro data to in vivo clinical scenarios, helping to bridge the gap between laboratory findings and human studies.

Table 2: Advanced Model Systems for Future HMBA Research

| Model System | Type | Application in HMBA Research |

|---|---|---|

| Caco-2 Cells | In Vitro | Studying intestinal epithelial cell proliferation and signaling pathways. frontiersin.org |

| High-Fat Diet Mouse Model | In Vivo | Investigating the biological function of HMBA in a metabolic disease context. frontiersin.org |

| Intestinal Organoids | In Vitro (Advanced) | Modeling gut epithelium development and barrier function in response to HMBA. |

| Gnotobiotic Mice | In Vivo (Advanced) | Dissecting the specific contributions of gut microbes to HMBA production and host effects. |

Translational Research for Clinical Applications and Therapeutic Development

A primary goal of future research is to translate fundamental discoveries about HMBA into tangible clinical applications. Current evidence already points to several promising avenues. HMBA has been identified as a potential biomarker for habitual alcohol consumption and may be associated with the risk of pancreatic and liver cancers. nih.govresearchgate.net Furthermore, elevated levels of HMBA are detected in the urine of patients with a wide range of inherited metabolic disorders, including phenylketonuria and maple syrup urine disease, highlighting its potential as a diagnostic marker. hmdb.caselleckchem.com

Recent findings also suggest direct therapeutic potential. A patent application has disclosed that HMBA may help prevent or treat atherosclerosis by reducing the weight of high-fat-fed mice, decreasing the size of aortic plaques, and lowering serum levels of triglycerides, total cholesterol, and LDL-C. google.com This is supported by evidence that HMBA can inhibit macrophage infiltration in the aorta. google.com Its role in promoting intestinal cell proliferation also suggests its utility in conditions characterized by impaired gut barrier function. frontiersin.org

Key areas for future translational research include:

Biomarker Validation: Conducting large-scale clinical studies to validate HMBA as a reliable biomarker for alcohol intake, cancer risk, and various metabolic diseases. cancer.gov

Therapeutic Development: Investigating the efficacy of HMBA supplementation in preclinical models of atherosclerosis, inflammatory bowel disease, and other conditions involving metabolic or gut barrier dysfunction.

Microbiome-based Therapies: Exploring the use of specific probiotics or prebiotics to modulate the gut microbiome for increased production of beneficial metabolites like HMBA.

Table 3: Potential Translational Applications of 2-Hydroxy-3-methylbutyric Acid

| Application Area | Specific Use | Supporting Evidence |

|---|---|---|

| Biomarker | Habitual alcohol intake and associated cancer risk (pancreatic, liver). | Metabolomic studies linking HMBA levels to alcohol consumption and cancer incidence. nih.gov |

| Inherited metabolic disorders (e.g., phenylketonuria, maple syrup urine disease). | Detection of elevated HMBA in urine of patients with specific metabolic conditions. hmdb.caselleckchem.com | |

| Therapeutic Agent | Prevention/treatment of atherosclerosis. | Preclinical data showing reduced aortic plaques and improved lipid profiles. google.com |

| Promotion of gut health and intestinal barrier function. | Demonstrated ability to promote intestinal epithelial cell proliferation. frontiersin.org |

Further Stereospecific Research on 2-Hydroxy-3-methylbutyric Acid Isomers

2-Hydroxy-3-methylbutyric acid is a chiral molecule, and its different stereoisomers can have distinct biological properties and metabolic fates. The R-enantiomer, for example, is functionally related to D-valine, while the S-enantiomer is related to L-valine. nih.govnih.gov Research on the related compound 2,3-dihydroxy-3-methylbutanoic acid has shown that different isomers have varying abilities to support the growth of certain bacteria and act as substrates for specific enzymes. researchgate.net This underscores the importance of studying the specific biological activities of each HMBA isomer.

The ability to separate and analyze these isomers is critical for future research. Efficient methods using gas chromatography have been developed to separate the four stereoisomers of the related methyl 3-hydroxy-2-methylbutyrate. oup.com Similar techniques, such as capillary electrophoresis, can achieve chiral resolution of HMBA itself. sigmaaldrich.com

Future research in this area should focus on:

Developing robust and accessible analytical methods for the routine separation and quantification of HMBA stereoisomers in biological samples. nih.gov

Characterizing the unique biological activities and signaling properties of each individual isomer (e.g., (2R)-2-hydroxy-3-methylbutyric acid and (2S)-2-hydroxy-3-methylbutanoic acid). chemicalbook.com

Investigating the stereospecificity of enzymes involved in HMBA metabolism.

Determining the enantiomeric ratio of HMBA produced by different gut microbial species and in various disease states to understand its biological significance.

常见问题

Q. What analytical methods are recommended for detecting and quantifying HMB in biological samples?

HMB can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols. For example, negative ion mode LC-MS/MS with collision energies of 10–40 eV has been employed to detect HMB in whole blood and urine. The compound shows characteristic fragmentation patterns, such as m/z 117.1 [M-H]⁻ and m/z 101.1 [M-H-H2O]⁻, which aid in identification . Internal standardization with deuterated analogs (e.g., d₆-HMB) improves precision in quantitative analyses .

| Key LC-MS/MS Parameters |

|---|

| Ionization mode: Negative |

| Precursor ion (m/z): 117.1 |

| Product ions (m/z): 101.1, 73.0 |

| Collision energy: 15–25 eV |

Q. What is the metabolic origin of HMB in humans?

HMB is primarily derived from the catabolism of branched-chain amino acids (BCAAs), particularly leucine , via α-ketoisocaproate (KIC). It is also linked to ketogenesis and oxidative stress responses, with elevated levels observed in conditions like lactic acidosis and neonatal asphyxia .

Q. How should HMB be stored to maintain stability in laboratory settings?

HMB is stable at room temperature but should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) makes it suitable for stock solutions, which should be stored at -20°C for long-term use .

Advanced Research Questions

Q. What molecular mechanisms link HMB to intestinal epithelial cell (IEC) proliferation?

HMB upregulates the MYC signaling pathway by facilitating the interaction between the transcription factor MAFF and MBP1. This complex binds to the MYC promoter, enhancing its expression and driving IEC proliferation. Knockdown experiments using siRNA targeting MAFF or MBP1 abolished HMB-induced MYC activation, confirming this mechanism .

Q. How can conflicting data on HMB’s association with alcohol intake be resolved?

Discrepancies in cross-study correlations (e.g., weak vs. strong associations between HMB and alcohol consumption) may arise from:

- Population variability : Intraclass correlation coefficients (ICCs) for HMB ranged from 0.49 to 0.76 across cohorts, indicating moderate reliability .

- Analytical sensitivity : Differences in LC-MS/MS instrumentation or sample preparation (e.g., derivatization with TMS for GC-MS) affect detection limits .

- Confounding factors : Oxidative stress or liver dysfunction independently elevates HMB, complicating alcohol-specific interpretations .

Q. What advanced techniques validate HMB as a biomarker for hepatic cancer risk?

Multistage validation using:

- Discovery cohorts : Untargeted metabolomics to identify HMB as a candidate.

- Replication cohorts : Targeted MS/MS to confirm associations (e.g., hazard ratio = 2.1 for hepatocellular carcinoma in EPIC study) .

- Mechanistic studies : Isotope tracing (¹³C-labeled leucine) to link HMB production to BCAA dysregulation in cancer models .

Q. How does HMB interact with γ-hydroxybutyrate (GHB) receptors, and what are the implications?

As a structural analog of GHB, HMB binds weakly to GHB receptors (Ki = 1.2 μM vs. 0.3 μM for GHB). While it lacks GHB’s psychoactive effects, HMB may competitively inhibit GHB uptake in neuronal cells, suggesting utility in studying GHB toxicity pathways .

Methodological Considerations

Q. What precautions are critical when handling HMB in laboratory experiments?

Q. How can researchers address the lack of ecological toxicity data for HMB?

Conduct microcosm studies to assess biodegradability (OECD 301F test) and bioaccumulation potential (log Kow = -0.5 predicted). Preliminary data show low soil mobility due to high water solubility (50 g/L), but long-term ecotoxicological risks remain uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.